
N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as PTZ-323, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTZ-323 belongs to the class of oxadiazole compounds, which have been shown to possess various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the activation of immune cells and has been implicated in the development of various diseases such as cancer and autoimmune disorders. This compound has been shown to selectively inhibit BTK activity without affecting other kinases, making it a promising therapeutic agent with fewer side effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models of inflammatory bowel disease, this compound has been shown to reduce inflammation and improve intestinal barrier function. In preclinical studies of breast and lung cancer, this compound has been shown to inhibit tumor growth and induce cell death. Moreover, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is a small molecule with a simple structure, making it easy to synthesize and purify. Moreover, this compound has been shown to have good solubility and stability in various solvents, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its synthesis requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Moreover, this compound has been shown to have potential as an adjuvant therapy in cancer treatment, where it could enhance the efficacy of chemotherapy and radiation therapy. Another potential application is in the treatment of neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Finally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. Its synthesis method is straightforward, and it has been extensively studied for its anti-inflammatory and anticancer properties. This compound acts by inhibiting the activity of BTK, and it has been shown to have various biochemical and physiological effects. Although this compound has some limitations for lab experiments, it has several potential future directions for clinical use.
合成法
The synthesis of N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction proceeds under mild conditions and yields this compound as a white crystalline solid with a purity of over 95%.
科学的研究の応用
N-propyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties and has been tested in animal models of inflammatory bowel disease and multiple sclerosis. This compound has also been investigated for its anticancer properties and has shown promising results in preclinical studies of breast and lung cancer. Moreover, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-10-16-13(19)8-9-14-17-15(18-20-14)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJBSFZOGSUYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
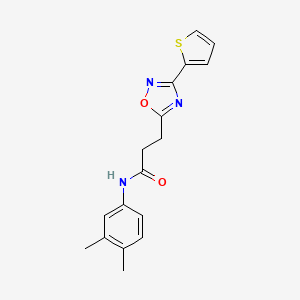
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
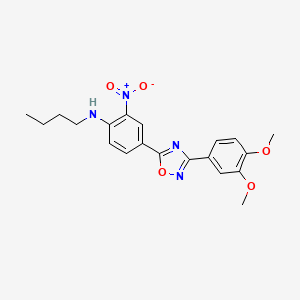
![4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708699.png)
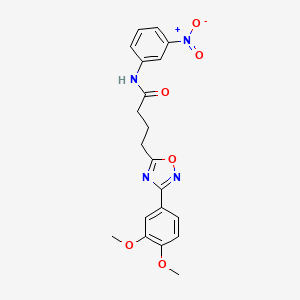
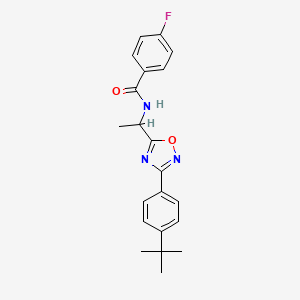

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7708720.png)

![N-[(furan-2-yl)methyl]-4-methoxy-3-[(propan-2-yl)sulfamoyl]benzamide](/img/structure/B7708738.png)
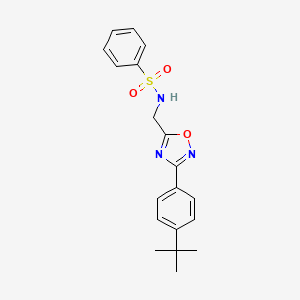
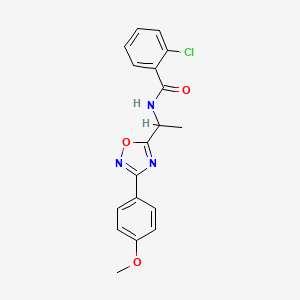
![2-[N-(2-phenylethyl)methanesulfonamido]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7708758.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7708772.png)
